3-Fenilbencenosulfonamida

Descripción general

Descripción

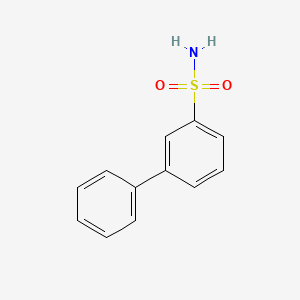

3-Phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.

BenchChem offers high-quality 3-Phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

3-Fenilbencenosulfonamida es un compuesto muy utilizado en la industria farmacéutica . Se utiliza en el desarrollo de diversos medicamentos, incluyendo antibióticos, antiglaucoma, diuréticos, anticonvulsivos, antidiabéticos y agentes anticancerígenos .

Aplicaciones agroquímicas

Este compuesto también se utiliza en agroquímicos . Sus propiedades únicas lo convierten en un componente valioso en el desarrollo de diversos productos agroquímicos.

Predicción de pKa

This compound juega un papel crucial en la predicción de los valores de pKa . Los investigadores han encontrado relaciones lineales fuertemente correlacionadas entre las longitudes de enlace de equilibrio del grupo sulfonamida y los valores de pKa acuosos .

Compuestos multipróticos

En el contexto de los compuestos multipróticos, this compound proporciona soluciones a algunos de los desafíos más complejos en la predicción de pKa .

Compuestos tautomerizantes

Para compuestos que tautomerizan, this compound ayuda a predecir valores macroscópicos .

Predicción de pKa químico cuántico

This compound se utiliza en la predicción de pKa químico cuántico para compuestos con más de 50 átomos .

Factibilidad de ionización

Utilizando las longitudes de enlace como un descriptor poderoso de la factibilidad de ionización, this compound ayuda a identificar valores de literatura inexactos para compuestos farmacéuticos .

Eficacia terapéutica

Para ciertos medicamentos como la glimepirida, el valor corregido de ionización a pH intracelular, que se obtiene utilizando this compound, concuerda perfectamente con su eficacia terapéutica conocida .

Mecanismo De Acción

Target of Action

3-Phenylbenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including 3-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process, as folic acid is a precursor for the production of nucleotides required for DNA synthesis . This results in the inhibition of bacterial growth and replication .

Pharmacokinetics

The ionization of sulfonamides can affect their absorption and distribution .

Result of Action

The primary result of 3-Phenylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents bacteria from synthesizing the DNA they need to grow and replicate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Phenylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities in biochemical reactions . It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity . These interactions are crucial in its role as a therapeutic agent in various disease states .

Cellular Effects

The effects of 3-Phenylbenzenesulfonamide on cells are primarily related to its inhibitory effects on certain enzymes. For instance, it has been shown to have significant inhibitory effects against cancer cell lines . The compound’s ability to inhibit key enzymes disrupts normal cellular processes, leading to a decrease in cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 3-Phenylbenzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its ability to inhibit enzymes like carbonic anhydrase IX plays a crucial role in its antiproliferative activity .

Temporal Effects in Laboratory Settings

For instance, the activity of sulfonamides can be influenced by factors such as pH, temperature, and the presence of other substances .

Dosage Effects in Animal Models

It is known that the effects of similar sulfonamides can vary with dosage . For instance, certain sulfonamides have been shown to have threshold effects, and high doses can lead to toxic or adverse effects .

Transport and Distribution

It is known that similar sulfonamides can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar sulfonamides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSCCZSKWRLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)